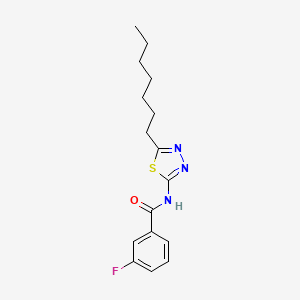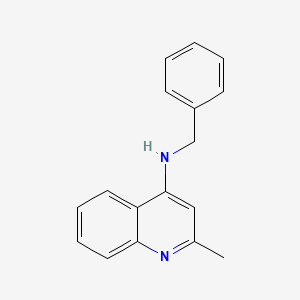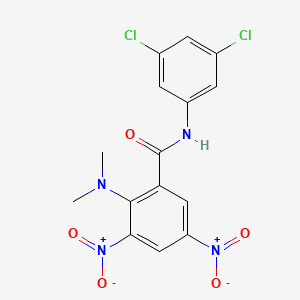![molecular formula C31H29N3O5 B15153788 Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)
Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE is a complex organic compound that features a combination of benzoylpiperazine and methoxynaphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzoylpiperazine: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.
Synthesis of Methoxynaphthalene Derivative: Methoxynaphthalene can be synthesized through the methylation of naphthol using methyl iodide in the presence of a base.
Coupling Reaction: The final step involves coupling the benzoylpiperazine and methoxynaphthalene derivatives with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-HYDROXYNAPHTHALENE-2-AMIDO)BENZOATE
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORONAPHTHALENE-2-AMIDO)BENZOATE
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUORONAPHTHALENE-2-AMIDO)BENZOATE
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYNAPHTHALENE-2-AMIDO)BENZOATE is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C31H29N3O5 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C31H29N3O5/c1-38-28-20-23-11-7-6-10-22(23)18-25(28)29(35)32-26-19-24(31(37)39-2)12-13-27(26)33-14-16-34(17-15-33)30(36)21-8-4-3-5-9-21/h3-13,18-20H,14-17H2,1-2H3,(H,32,35) |
Clé InChI |
MLFRZYLPZKZODH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)C(=O)OC)N4CCN(CC4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B15153705.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B15153720.png)

![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B15153735.png)
![2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B15153739.png)
![Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153749.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15153754.png)

![4-methoxy-N-[2-nitro-4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B15153768.png)
![{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
![2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B15153787.png)

![2,4-dichloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153792.png)
![5-[(tert-butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153803.png)
